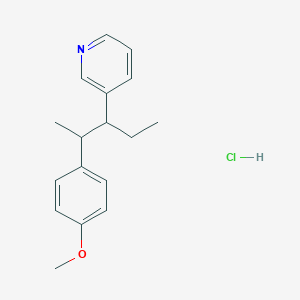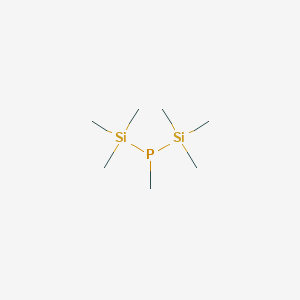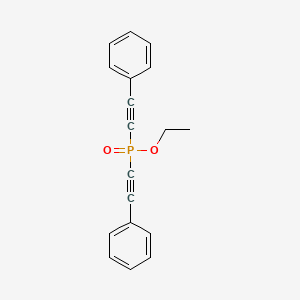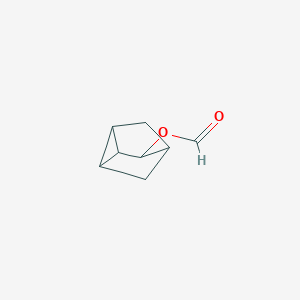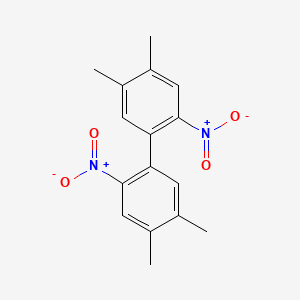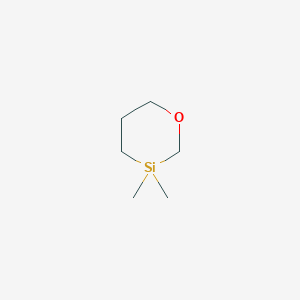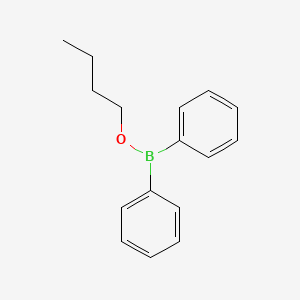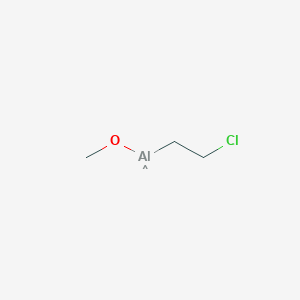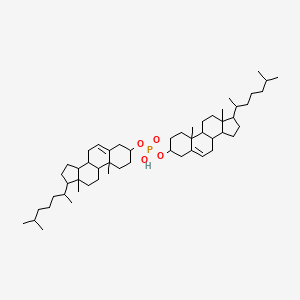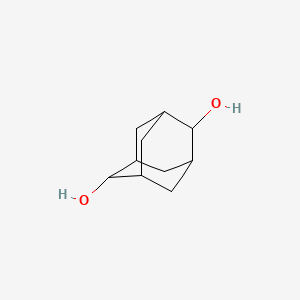![molecular formula C20H26 B14704974 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 23946-68-1](/img/structure/B14704974.png)
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an aromatic hydrocarbon with a complex structure. It consists of a benzene ring substituted with four methyl groups and an additional benzene ring attached via a methylene bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,4,5-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated, dried, and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and automation in industrial settings ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur at the methyl groups or the benzene ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stable aromatic structure.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets through its aromatic rings and methyl groups The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its reactivity and binding affinity with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic hydrocarbon with four methyl groups on a benzene ring.
2,4,5-Trimethylbenzyl chloride: A benzene ring with three methyl groups and a chloromethyl group.
Durene: Another name for 1,2,4,5-tetramethylbenzene.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its complex structure, combining multiple methyl groups and an additional benzene ring. This complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
23946-68-1 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,2,4,5-tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-13(12)2)11-20-17(6)14(3)9-15(4)18(20)7/h8-10H,11H2,1-7H3 |
InChI-Schlüssel |
IONMHQZQJOPAKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)CC2=C(C(=CC(=C2C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


